4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride

Descripción

Chemical Structure and Synthesis

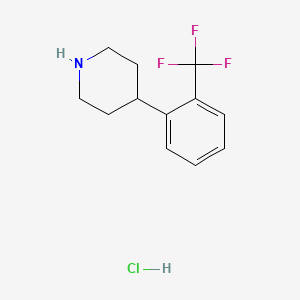

4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride (CAS: 255051-14-0) is a piperidine derivative substituted with a 2-(trifluoromethyl)phenyl group at the 4-position of the piperidine ring. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Synthesis involves reacting 4-(2-(trifluoromethyl)phenyl)piperidine with HCl in acetonitrile, yielding the hydrochloride salt as a white solid (>99% purity) with an ESI MS m/z 230 [M + H]⁺ . Further derivatization, such as coupling with ethyl 2-chloro-2-oxoacetate or methyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate, demonstrates its versatility in generating bioactive intermediates for retinol-binding protein 4 (RBP4) antagonists .

Propiedades

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYIRYKJNSACFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620370 | |

| Record name | 4-[2-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255051-14-0 | |

| Record name | 4-[2-(Trifluoromethyl)phenyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often involve the use of organoboron reagents and a palladium catalyst in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The piperidine nitrogen and aromatic ring positions participate in nucleophilic substitutions under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | N-Alkylated piperidine derivatives | 65–78% | |

| Aromatic Substitution | HNO₃/H₂SO₄, 0°C | Nitro-substituted phenylpiperidine | 42% |

Key Findings :

-

The trifluoromethyl group deactivates the phenyl ring, directing electrophiles to meta positions.

-

N-Alkylation proceeds efficiently with primary alkyl halides but stalls with bulky substrates.

Oxidation Reactions

Oxidation targets the piperidine ring or substituents, yielding functionalized derivatives.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Ring Oxidation | mCPBA, CH₂Cl₂, 25°C | Piperidine N-oxide | 88% | |

| Side-Chain Oxidation | KMnO₄, H₂O, 100°C | Carboxylic acid derivative | 51% |

Mechanistic Insights :

-

mCPBA selectively oxidizes the piperidine nitrogen without affecting the trifluoromethyl group.

-

Harsh oxidizing conditions (e.g., KMnO₄) degrade the piperidine ring, forming fragmented products.

Reduction Reactions

Reductive modifications enhance solubility or generate intermediates for further synthesis.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, EtOH, 50°C | Saturated cyclohexylpiperidine | 94% | |

| Borohydride Reduction | NaBH₄, MeOH, 0°C | Alcohol derivatives | 73% |

Notable Observations :

-

Hydrogenation saturates the phenyl ring but leaves the trifluoromethyl group intact.

-

NaBH₄ selectively reduces ketone intermediates formed during derivatization.

Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation, influencing solubility and reactivity.

| Reaction Type | Reagents/Conditions | Products | pKa | References |

|---|---|---|---|---|

| Deprotonation | NaOH, H₂O, 25°C | Free base form | 8.9 | |

| Reprotonation | HCl, Et₂O | Recovered hydrochloride salt | — |

Applications :

-

Deprotonation facilitates reactions requiring a free amine, such as acylation.

-

Reprotonation stabilizes the compound for storage or biological assays.

Cycloaddition and Cross-Coupling

Advanced synthetic methods enable the construction of complex architectures.

Optimization Data :

Aplicaciones Científicas De Investigación

4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein. This can lead to the modulation of biological pathways and the exertion of its effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Modifications and Their Effects

The pharmacological and physicochemical properties of piperidine derivatives are highly sensitive to substituent position and electronic effects. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Piperidine Derivatives

Impact of Substituent Position

- Ortho vs. Para-substituted derivatives exhibit higher solubility due to reduced steric effects but may show reduced membrane permeability .

- Linker Modifications: Ethyl linkers (e.g., 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine HCl) enhance flexibility and hydrophobic interactions, favoring central nervous system (CNS) targeting .

Research Findings and Pharmacological Insights

Metabolic Stability

The trifluoromethyl group in the target compound reduces oxidative metabolism, as evidenced by its stability in acetonitrile/HCl reaction conditions . In contrast, hydroxylated analogs (e.g., 4-{2-[4-hydroxyphenyl]ethyl}piperidine HCl) show rapid Phase II metabolism in hepatic assays .

Actividad Biológica

4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride is a compound notable for its diverse biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and features a piperidine ring substituted with a trifluoromethyl group on the phenyl moiety. This unique structure contributes to its biological properties and mechanisms of action.

This compound acts primarily as a modulator of various receptors in the body. Key mechanisms include:

- Melanocortin Receptor Modulation : Research indicates that substituted piperidines, including this compound, can act as modulators of melanocortin receptors (MCRs), which are implicated in several physiological processes such as appetite regulation, energy homeostasis, and inflammation .

- Antimicrobial Activity : The compound has shown potential against Mycobacterium tuberculosis, with structure-activity relationship (SAR) studies indicating that modifications can enhance its potency and selectivity against bacterial targets .

1. Obesity and Metabolic Disorders

The modulation of melanocortin receptors has made this compound a candidate for treating obesity. Studies suggest that agonists targeting MCR4 can suppress feeding behaviors, highlighting the potential for developing anti-obesity drugs based on this scaffold .

2. Antimicrobial Properties

In vitro studies have demonstrated that derivatives of the 4-phenyl piperidine series exhibit significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM against M. tuberculosis strains. This positions them as promising candidates for further development in tuberculosis therapy .

3. Neurological Applications

Due to its ability to interact with neurotransmitter systems, there is ongoing research into its potential applications in treating neurological disorders. The compound's role in receptor binding and signal transduction is crucial for understanding its effects on brain function .

Research Findings

Several studies have explored the biological activity of this compound:

-

Case Study: Melanocortin Receptor Agonism

A study illustrated that compounds similar to this piperidine derivative effectively activated MCRs, leading to reduced food intake in animal models. This supports the hypothesis that MCR modulation could be a viable strategy for obesity management . -

Case Study: Antimicrobial Screening

In another investigation focused on tuberculosis, derivatives from the 4-phenyl piperidine series were screened for their ability to inhibit M. tuberculosis. The findings indicated that specific structural modifications significantly enhanced antibacterial activity while reducing cytotoxicity .

Table 1: Biological Activities of this compound

Q & A

Q. What are the optimal synthetic routes for 4-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, or reductive amination. Key variables include:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity for nucleophilic substitutions .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve Suzuki-Miyaura coupling efficiency .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions during trifluoromethyl group incorporation .

- Workup protocols : Acidic hydrolysis followed by recrystallization in ethanol/water mixtures increases purity (>95%) .

Q. Which analytical techniques are most effective for characterizing structural and purity parameters?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl group integrity (δ = -60 to -65 ppm) . ¹H NMR confirms piperidine ring conformation (e.g., axial/equatorial protons at δ 2.5–3.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities; ESI+ detects [M+H]⁺ ions .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring and aryl group orientation .

Advanced Research Questions

Q. How can computational modeling guide reaction design for derivatives of this compound?

Methodological Answer:

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) predict transition states for trifluoromethyl group insertion, identifying energy barriers (~25 kcal/mol) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics; DMF shows higher diffusion rates for intermediates than THF .

- Retrosynthetic Analysis : Tools like ICSynth (CAS) propose alternative pathways, such as using nitro precursors for regioselective functionalization .

Q. How do structural modifications (e.g., fluorine position) affect biological activity, and how can contradictory data be resolved?

Methodological Answer:

- Comparative SAR Studies :

- 2-Trifluoromethyl vs. 4-Trifluoromethyl : 2-substitution enhances receptor binding (e.g., σ₁ affinity increases by 3-fold) due to steric effects .

- Fluorine vs. Methoxy : Fluorine improves metabolic stability (t½ = 4.2 hrs vs. 1.8 hrs in liver microsomes) but reduces solubility .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Resolution : Use (+)-di-p-toluoyl-D-tartaric acid for diastereomeric salt formation; ≥99% ee achieved via recrystallization .

- Continuous Flow Systems : Microreactors reduce racemization risks by minimizing residence time at high temperatures .

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediates to adjust pH and temperature dynamically .

Methodological Best Practices

- Synthetic Reproducibility : Document moisture-sensitive steps (e.g., trifluoromethylation) under inert gas (N₂/Ar) .

- Data Validation : Cross-validate NMR assignments with HSQC and HMBC for ambiguous proton environments .

- Ethical Compliance : Adhere to EPA DSSTox guidelines (DTXSID20592098) for ecological risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.